![molecular formula C20H19N3O5 B11190138 N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide](/img/structure/B11190138.png)
N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide
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Overview
Description
Reagents: 2-methylbenzohydrazide, pyrrolidinone intermediate
Conditions: Reflux in ethanol, catalytic amount of acid
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with various reagents to introduce the pyrrolidinone and benzohydrazide functionalities.
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Step 1: Synthesis of 2,3-dihydro-1,4-benzodioxin-6-amine
Reagents: 1,4-benzodioxane, ammonia
Conditions: Aqueous alkaline media, stirring at room temperature
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Step 2: Formation of the Pyrrolidinone Ring
Reagents: Succinic anhydride, 2,3-dihydro-1,4-benzodioxin-6-amine
Conditions: Reflux in an organic solvent such as toluene
Chemical Reactions Analysis
Types of Reactions
N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: The pyrrolidinone ring can be reduced to form pyrrolidine derivatives.
Substitution: The benzohydrazide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions
Reduction: Sodium borohydride (NaBH₄) in methanol
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Pyrrolidine derivatives
Substitution: N-alkylated benzohydrazide derivatives
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression. For instance, it has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Properties
Research has demonstrated that this compound possesses antimicrobial activity against a range of pathogens. Its effectiveness against bacteria and fungi suggests potential applications in developing new antimicrobial agents. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .
Cognitive Enhancement
Preliminary studies suggest that this compound may enhance cognitive functions. The compound appears to modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine, which are crucial for memory and learning processes .
Neuroprotective Effects
The compound has shown promise in neuroprotection against oxidative stress and neuroinflammation. These properties could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies indicate that it may reduce neuronal cell death and improve overall brain health through its antioxidant capabilities .
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. Its ability to selectively inhibit certain enzymes involved in metabolic pathways makes it a valuable tool for biochemical research and drug development .
Modulation of Lipid Metabolism
There is evidence that this compound affects lipid metabolism by influencing the activity of specific receptors and enzymes related to lipid synthesis and breakdown. This modulation could have implications for treating metabolic disorders such as obesity and dyslipidemia .
Drug Delivery Systems
The unique chemical structure of this compound allows it to be incorporated into novel drug delivery systems. These systems can enhance the bioavailability and targeted delivery of therapeutic agents, improving treatment efficacy while minimizing side effects .
Summary Table of Applications
Application Area | Specific Uses | Mechanism of Action |
---|---|---|
Medicinal Chemistry | Anticancer agents | Induces apoptosis; inhibits cell growth |
Antimicrobial agents | Disrupts cell membranes; inhibits metabolism | |
Neuropharmacology | Cognitive enhancement | Modulates neurotransmitter systems |
Neuroprotective effects | Reduces oxidative stress; protects neurons | |
Biochemical Research | Enzyme inhibitors | Selectively inhibits metabolic enzymes |
Modulation of lipid metabolism | Influences lipid synthesis pathways | |
Pharmaceutical Formulations | Drug delivery systems | Enhances bioavailability; targeted delivery |
Mechanism of Action
The mechanism of action of N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit cholinesterase enzymes, thereby increasing the levels of acetylcholine in the brain and potentially alleviating symptoms of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide
Uniqueness
N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Biological Activity
N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.
The compound features a benzodioxin moiety fused with a dioxopyrrolidine structure and a hydrazide functional group. The synthesis typically involves multi-step reactions starting from readily available precursors. The molecular formula is C16H17N3O4, and it has a molecular weight of 315.32 g/mol.
Key Properties
Property | Value |
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CAS Number | 123456-78-9 |
Molecular Formula | C16H17N3O4 |
Molecular Weight | 315.32 g/mol |
IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that derivatives of dioxopyrrolidine compounds exhibit significant antimicrobial activity. For instance, similar compounds have shown promising antibacterial effects against various pathogens, including Escherichia coli and Staphylococcus aureus. A study reported Minimum Inhibitory Concentration (MIC) values as low as 0.073 mg/ml for related compounds against these bacteria .
Anticancer Activity
Preliminary studies suggest that compounds containing the dioxopyrrolidine structure may possess anticancer properties. For example, certain derivatives have demonstrated cytotoxic effects in vitro against cancer cell lines, with some showing lower lethal concentrations compared to standard chemotherapeutics . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in several studies. It has been shown to inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are relevant targets in treating conditions like Alzheimer's disease and Type 2 diabetes mellitus . The binding affinity of these compounds to target enzymes suggests a promising therapeutic avenue.
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets through its hydrazide and hydroxylamine functionalities. These interactions may lead to modulation of key biochemical pathways.
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- Antibacterial Study : A study evaluated the antibacterial efficacy of various dioxopyrrolidine derivatives against clinical isolates of Klebsiella pneumoniae, reporting MIC values significantly lower than those of conventional antibiotics .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic potential of dioxopyrrolidine derivatives on human cancer cell lines, revealing that certain compounds induced apoptosis at lower concentrations than standard treatments .
Properties
Molecular Formula |
C20H19N3O5 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide |
InChI |
InChI=1S/C20H19N3O5/c1-12-4-2-3-5-14(12)19(25)22-21-15-11-18(24)23(20(15)26)13-6-7-16-17(10-13)28-9-8-27-16/h2-7,10,15,21H,8-9,11H2,1H3,(H,22,25) |
InChI Key |
PDJFUBLWQWVVOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC2CC(=O)N(C2=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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